5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324413 involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with 2,4,5-trihydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of WAY-324413 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
WAY-324413 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
WAY-324413 is widely used in scientific research due to its ability to inhibit dynamin. Some of its applications include:
Chemistry: Studying the mechanisms of endocytosis and other cellular processes.
Biology: Investigating the role of dynamin in cellular signaling and trafficking.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated endocytosis.
Industry: Developing new inhibitors and modulators of dynamin for various applications.
Mechanism of Action
WAY-324413 exerts its effects by binding to the GTPase domain of dynamin, thereby inhibiting its activity. This inhibition disrupts the process of endocytosis, leading to altered cellular signaling and trafficking. The compound is cell-permeable and bioavailable, making it suitable for in vivo studies .
Comparison with Similar Compounds
Similar Compounds
Dynamin Inhibitor I (Dynasore): Another potent inhibitor of dynamin with a similar mechanism of action.
Hydroxy-Dynasore: A hydroxylated analog of Dynasore with enhanced potency and bioavailability.
Uniqueness
WAY-324413 is unique due to its high potency and specificity for dynamin. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations. Additionally, its hydroxylated structure enhances its bioavailability and cell permeability .
Properties
IUPAC Name |
5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2/c13-10-7-6-9(16-10)12-14-11(15-17-12)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUVFPYUUUWWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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